Indenestrol
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Overview
Description
S-Indenestrol A: is a synthetic estrogenic compound derived from diethylstilbestrol. It is known for its high binding affinity to estrogen receptors, although it exhibits weak biological activity . The compound exists as a racemic mixture of enantiomers, S-Indenestrol A and R-Indenestrol A, with a methyl substitution on the chiral carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: : S-Indenestrol A can be synthesized through the oxidation of diethylstilbestrol. The enantiomers of S-Indenestrol A are separated using chiral high-pressure liquid chromatography . The absolute enantiomeric conformation is assigned using mass spectrometry and NMR .
Industrial Production Methods: the separation of enantiomers and the use of chiral chromatography are crucial steps in the production process .
Chemical Reactions Analysis
Types of Reactions: : S-Indenestrol A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents for the synthesis from diethylstilbestrol .
Major Products: : The major products formed from these reactions are the enantiomers of S-Indenestrol A, which exhibit different biological activities .
Scientific Research Applications
Chemistry: : S-Indenestrol A is used as a probe to study the stereoselectivity of estrogen receptors .
Biology: : It is utilized in research to understand the binding affinity and biological activity of estrogenic compounds .
Medicine: : Although it has weak biological activity, S-Indenestrol A is studied for its potential therapeutic applications in hormone-related conditions .
Industry: : The compound’s high binding affinity to estrogen receptors makes it a valuable tool in the development of estrogenic drugs .
Mechanism of Action
S-Indenestrol A exerts its effects by binding to estrogen receptors, specifically ERα and ERβ . The binding affinity and biological activity of the enantiomers differ, with S-Indenestrol A being a more potent activator of transcription through ERα in certain cell lines . The molecular targets and pathways involved include the ligand-binding domains of the estrogen receptors and the nuclear receptor interaction domains of coactivators such as SRC-1 and GRIP1 .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include Indenestrol B, diethylstilbestrol, and other synthetic estrogens .
Uniqueness: : S-Indenestrol A is unique due to its high binding affinity to estrogen receptors and its stereoselective biological activity . The enantiomers of S-Indenestrol A exhibit different potencies and selectivities, making it a valuable tool for studying estrogen receptor interactions .
Properties
CAS No. |
24643-97-8 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3 |
InChI Key |
BBOUFHMHCBZYJJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Key on ui other cas no. |
115217-02-2 |
Synonyms |
Indenestrol A; Indenoestrol A; (RS)-Indenestrol A; (±)-Indenestrol A; 3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol; 3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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